N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide
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Overview
Description
N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylfuran-2-carboxamide is a spirocyclic compound characterized by its unique structure, which includes two rings sharing a single atom. Spiro compounds have gained significant interest in medicinal chemistry due to their versatility and structural similarity to important pharmacophore centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylfuran-2-carboxamide typically involves multiple steps, including cyclization reactions and functional group transformations. One common method involves the use of Friedel-Crafts alkylation to form the spirocyclic core, followed by cycloaddition reactions to introduce the furan and carboxamide functionalities . The reaction conditions often require the use of catalysts such as Lewis acids and specific temperature controls to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors for better control over reaction conditions and the use of more sustainable reagents and solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols from carbonyl precursors .
Scientific Research Applications
N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage . The compound’s unique structure allows it to fit into various biological targets, making it a versatile molecule for drug discovery .
Comparison with Similar Compounds
Similar Compounds
- Spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyrazine-2-carboxamide
- Spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-2-carboxamide
Uniqueness
N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylfuran-2-carboxamide stands out due to its specific combination of functional groups and its spirocyclic structure, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring high specificity and stability .
Properties
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(16-6-3-9-22-16)19-14-12-18(7-10-21-11-8-18)23-15-5-2-1-4-13(14)15/h1-6,9,14H,7-8,10-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGSALSNQHVNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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